(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione
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Overview
Description
The compound (2R,4S,8’S,9’S,10’R,11’S,13’S,14’S)-2-ethoxy-11’-hydroxy-2,10’,13’-trimethylspiro[1,3-dioxane-4,17’-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’,5-dione is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro[1,3-dioxane] ring and the introduction of the ethoxy and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, reagents, and purification techniques are critical to the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[1,3-dioxane] derivatives and molecules with similar functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C25H36O6/c1-5-29-24(4)30-14-20(28)25(31-24)11-9-18-17-7-6-15-12-16(26)8-10-22(15,2)21(17)19(27)13-23(18,25)3/h12,17-19,21,27H,5-11,13-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,24+,25+/m0/s1 |
InChI Key |
QCDGHQIUHZSYJJ-QILURPMRSA-N |
Isomeric SMILES |
CCO[C@@]1(OCC(=O)[C@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C |
Canonical SMILES |
CCOC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |
Origin of Product |
United States |
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